N-(2-fluorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(2-fluorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide features a benzofuro[3,2-d]pyrimidin-4-one core, substituted with an isopropyl group at position 3 and a thioacetamide moiety at position 2. The acetamide is further functionalized with a 2-fluorophenyl group (Fig. 1). This structure combines a fused heterocyclic system (benzofuropyrimidine) with a thioether linkage, which is critical for modulating electronic properties and biological interactions. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the isopropyl group may influence steric interactions in target binding .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-12(2)25-20(27)19-18(13-7-3-6-10-16(13)28-19)24-21(25)29-11-17(26)23-15-9-5-4-8-14(15)22/h3-10,12H,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAZKEKNWXCSCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and therapeutic implications, supported by relevant studies and data.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a fluorinated phenyl group and a benzofuro-pyrimidine moiety, which are critical for its biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of the benzofuro-pyrimidine class exhibit significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines, including glioblastoma multiforme (GBM).
Key Findings:
- Inhibition of Glycolysis : The compound demonstrated the ability to inhibit glycolysis in cancer cells, a hallmark of aggressive tumors like GBM. This effect is attributed to its interaction with key metabolic enzymes involved in the glycolytic pathway .
- Cytotoxicity : In vitro assays revealed that this compound exhibited potent cytotoxic effects against GBM cells, with lower IC50 values compared to traditional chemotherapeutics .
- Mechanism of Action : Molecular docking studies suggest that the compound binds effectively to hexokinase II (HKII), a critical enzyme in the glycolytic pathway. This binding inhibits HKII activity and subsequently reduces glycolytic flux in cancer cells .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promise against several bacterial strains. The presence of the thioacetamide group enhances its ability to penetrate bacterial membranes, leading to increased efficacy.
Case Studies
- Study on GBM Cells : A recent study conducted on GBM cell lines demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G1 phase. Flow cytometry analysis confirmed these findings by showing an increase in sub-G1 population indicative of apoptotic cells .
- Antimicrobial Testing : In another study assessing the antimicrobial activity of related compounds, it was found that modifications in the benzofuro-pyrimidine structure could enhance antibacterial efficacy against resistant strains of bacteria, suggesting a potential role in treating infections where conventional antibiotics fail .
Data Summary Table
| Property | Observation |
|---|---|
| Chemical Structure | N-(2-fluorophenyl)-2-thioacetamide |
| Target Enzyme | Hexokinase II |
| IC50 (GBM Cells) | Low nanomolar range |
| Mechanism of Action | Glycolysis inhibition |
| Antimicrobial Activity | Effective against multiple strains |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
Benzofuropyrimidine vs. Benzothienopyrimidine
- Target Compound: The benzofuro[3,2-d]pyrimidine core incorporates an oxygen atom in the fused benzene ring.
- Benzothieno[3,2-d]pyrimidine Derivatives: Compounds like N-[2-(cyclohexylthio)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide () replace the oxygen with sulfur, increasing lipophilicity and altering redox properties. These derivatives exhibit anti-inflammatory activity via COX-2 and iNOS inhibition, suggesting the target compound may share similar mechanisms .
Thienopyrimidine Analogues
- Thieno[3,2-d]pyrimidine Derivatives: Compounds such as IWP2 () and N-(4-fluorophenyl)-2-((3-phenyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)acetamide () feature sulfur in the fused ring. The thieno core is associated with Wnt pathway inhibition (e.g., IWP2) and kinase modulation, highlighting the role of sulfur in targeting diverse biological pathways .
Substituent Effects
Pyrimidine Substituents
- This contrasts with smaller substituents (e.g., ethyl or methyl in ) or aromatic groups (e.g., phenyl in ), which may enhance binding affinity but reduce metabolic stability .
- Halogen and Aryl Modifications: 2-Fluorophenyl (Target): The ortho-fluorine increases electronegativity and membrane permeability compared to para-substituted analogues (e.g., 4-fluorophenyl in ). 4-Phenoxyphenyl (): Phenoxy groups improve solubility but may reduce blood-brain barrier penetration compared to halogenated aryl groups .
Thioacetamide Linkage
The thioether bridge (-S-) in the target compound is conserved across analogues (e.g., ). This linkage is critical for maintaining conformational flexibility and enabling disulfide bond formation in biological environments .
Physicochemical Properties
- Molecular Weight : Analogues range from 410.51 () to 632.75 g/mol (). The target compound’s molecular weight is likely ~450–500 g/mol, within the drug-like range.
- Lipophilicity : Fluorine and isopropyl groups increase logP compared to methoxy or hydrophilic substituents (e.g., 3-methoxyphenyl in ) .
- Solubility : Thioether linkages and polar groups (e.g., sulfonamides in ) improve aqueous solubility, whereas bulky aryl groups may reduce it .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
